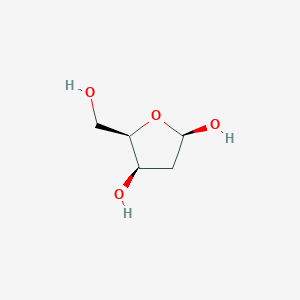
2-Deoxy-I(2)-D-threo-pentofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-I(2)-D-threo-pentofuranose is a deoxy sugar, which means it is a sugar molecule that lacks one or more oxygen atoms compared to its parent sugar. This compound is a derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. Deoxy sugars are important in various biological processes and are found in many natural products, including antibiotics and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-I(2)-D-threo-pentofuranose typically involves the reduction of ribose derivatives. One common method is the reduction of ribose using selective deoxygenation techniques. For example, the reduction can be achieved using reagents like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as deoxyribose-phosphate aldolase can be used to catalyze the formation of the deoxy sugar from simpler precursors. These enzymatic processes are typically carried out in bioreactors under controlled conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 2-Deoxy-I(2)-D-threo-pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Further reduction can lead to the formation of fully deoxygenated sugars.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of fully deoxygenated sugars.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
2-Deoxy-I(2)-D-threo-pentofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of bioactive molecules and as a starting material for the synthesis of various chemicals.
作用机制
The mechanism of action of 2-Deoxy-I(2)-D-threo-pentofuranose involves its incorporation into biological pathways where it can act as a substrate or inhibitor. In metabolic pathways, it can be phosphorylated and incorporated into nucleotides, affecting DNA and RNA synthesis. The compound can also inhibit enzymes involved in carbohydrate metabolism, leading to altered cellular processes.
Molecular Targets and Pathways:
Enzymes: It targets enzymes such as kinases and glycosyltransferases.
Pathways: It affects pathways involved in nucleotide synthesis and carbohydrate metabolism.
相似化合物的比较
- 2-Deoxy-D-glucose
- 2-Deoxy-L-ribose
- 2-Deoxy-2-fluoro-D-glucose
属性
CAS 编号 |
1204582-48-8 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC 名称 |
(2R,4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |
InChI 键 |
PDWIQYODPROSQH-UOWFLXDJSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1O)CO)O |
规范 SMILES |
C1C(C(OC1O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)


![[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane](/img/structure/B14120026.png)
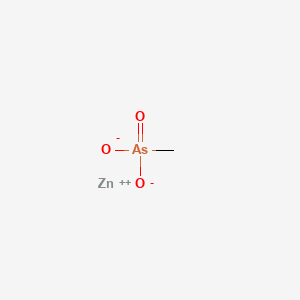
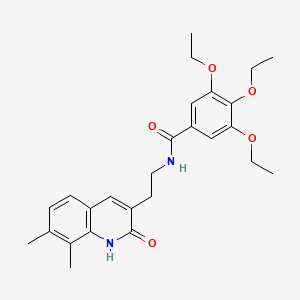

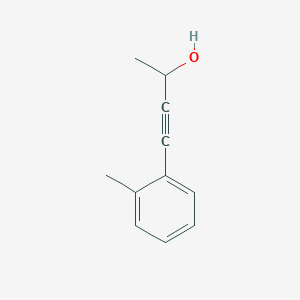
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)
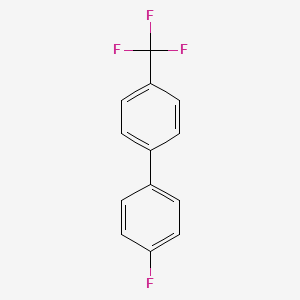
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
